![molecular formula C16H15F3N2O4S B2741783 [4-[[3-(三氟甲基)苯基]羰基]苯基] N,N-二甲基磺酸酯 CAS No. 338396-16-0](/img/structure/B2741783.png)
[4-[[3-(三氟甲基)苯基]羰基]苯基] N,N-二甲基磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate” is a chemical compound with the molecular formula C16H15F3N2O4S . It has a molecular weight of 388.36. This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate” has been determined by spectroscopic methods . The compound contains a trifluoromethyl group and a carbamoyl group .科学研究应用
抗癌潜力
与所讨论的化学结构密切相关的肉桂酸衍生物因其抗癌潜力而备受关注。这些衍生物作为传统和合成抗肿瘤剂在医学研究中的作用已得到研究。肉桂酸的酚类类似物与“[4-[[3-(三氟甲基)苯基]氨基羰基]苯基] N,N-二甲基氨基磺酸盐”具有相同的官能团,已被用于各种抗癌应用中,表明了该化合物潜在的研究方向 (De、Baltas 和 Bedos-Belval,2011)。
环境影响和降解
类似三氯生的化学物质的环境持久性和降解产物已被广泛研究。这些调查为理解“[4-[[3-(三氟甲基)苯基]氨基羰基]苯基] N,N-二甲基氨基磺酸盐”的环境归宿提供了基础。此类研究对于评估潜在的环境影响以及开发从环境基质中降解和去除这些化合物的方法至关重要 (Bedoux 等人,2012)。
生物活性和药理作用
与所讨论的化合物在结构上相关的 4-苯基丁酸强调了化学部分在决定生物活性中的重要性。它用于治疗尿素循环障碍,并已探索其作为化学伴侣的作用,防止蛋白质错误折叠并减轻内质网应激。这表明“[4-[[3-(三氟甲基)苯基]氨基羰基]苯基] N,N-二甲基氨基磺酸盐”在维持蛋白质稳态和治疗与蛋白质错误折叠相关的疾病方面具有潜在的生物医学应用 (Kolb 等人,2015)。
环境修复技术
与目标化合物具有耐化学性特征的全氟化合物 (PFC) 一直是环境修复研究的主题。活性炭吸附和高级氧化工艺等技术已被测试用于从水中去除它们。这一研究领域可能为从环境和废水系统中去除或降解诸如“[4-[[3-(三氟甲基)苯基]氨基羰基]苯基] N,N-二甲基氨基磺酸盐”之类的化合物提供见解,从而减轻潜在风险 (Arvaniti 和 Stasinakis,2015)。
属性
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUUVAWSMIKTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

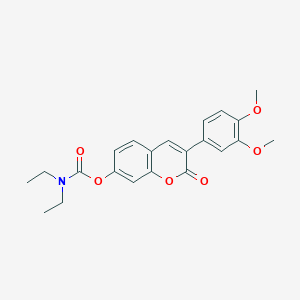
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

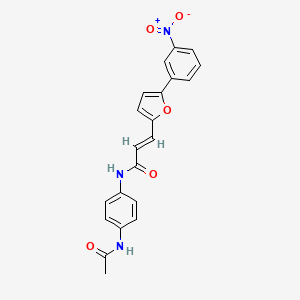
![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)
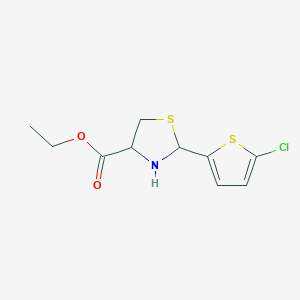
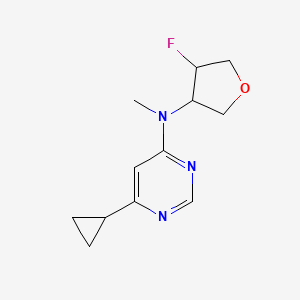
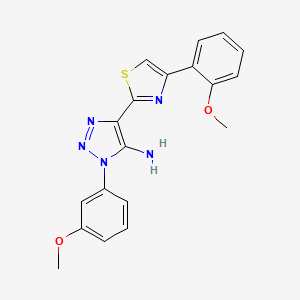
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)
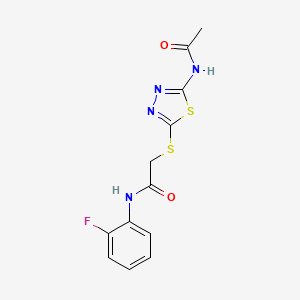
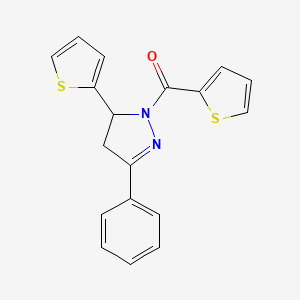
![7-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2741719.png)
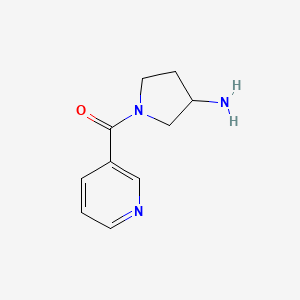
![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)